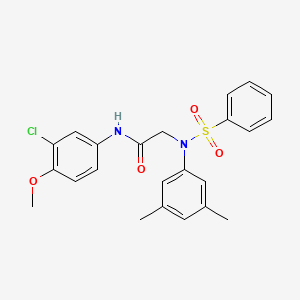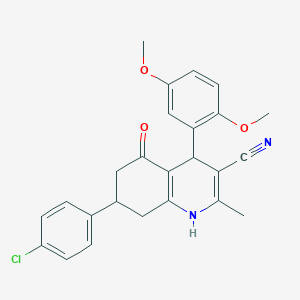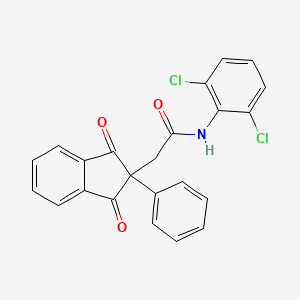METHANONE](/img/structure/B5254707.png)
[4-(3-FLUOROBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a 3-fluorophenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by the introduction of the 3-fluorophenylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 3-fluorophenylmethanone moiety, converting it to an alcohol.
Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the 3-fluorophenylmethanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study the interactions of fluorinated compounds with biological systems.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE
- 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE
- 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE
Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine), 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s pharmacokinetics and pharmacodynamics, making it potentially more effective in certain applications.
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMOPDWHZJFOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate](/img/structure/B5254632.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5254640.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5254650.png)
![4-methoxy-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5254656.png)



![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5254693.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B5254694.png)
![5-(3-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B5254700.png)
![N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B5254708.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5254710.png)
![(4-biphenylylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5254721.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5254728.png)
